3-Methylpentan-3-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYLO-TOLYLACETATE is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the flavor and fragrance industries. METHYLO-TOLYLACETATE, in particular, is known for its sweet, fruity aroma, making it a popular choice in perfumery and flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: METHYLO-TOLYLACETATE can be synthesized through the esterification reaction between toluene and acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of METHYLO-TOLYLACETATE involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reactants are continuously fed into a reactor where they undergo esterification, and the product is continuously removed and purified.
Types of Reactions:
Oxidation: METHYLO-TOLYLACETATE can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of METHYLO-TOLYLACETATE can yield alcohols.
Substitution: The ester group in METHYLO-TOLYLACETATE can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Toluic acid and acetic acid.
Reduction: Methyl alcohol and toluene.
Substitution: Various substituted esters depending on the substituent introduced.
Scientific Research Applications
METHYLO-TOLYLACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug delivery studies.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of METHYLO-TOLYLACETATE involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. In biological systems, it can be hydrolyzed by esterases to produce toluene and acetic acid, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Butyl acetate: Known for its sweet smell, used in the production of lacquers and paints.
Propyl acetate: Used in fragrances and as a solvent in coatings and printing inks.
Uniqueness: METHYLO-TOLYLACETATE is unique due to its specific combination of toluene and acetic acid, which imparts a distinct fruity aroma that is highly valued in the flavor and fragrance industry. Its chemical structure also allows for diverse chemical reactions, making it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-methylpentan-3-yl benzoate |
InChI |
InChI=1S/C13H18O2/c1-4-13(3,5-2)15-12(14)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
InChI Key |
QVYJOAOGGNUGEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.